molecular formula C27H22N4O5S2 B2415935 Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 389073-24-9

Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2415935
M. Wt: 546.62
InChI Key: ZLJCCYDWXWFPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,3,4-thiadiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and depend on the specific substituents attached to the ring. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of your compound would depend on its exact structure.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has shown that compounds related to Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate possess potential antimicrobial and antifungal properties. For instance, Desai et al. (2007) synthesized new quinazolines showing significant antibacterial and antifungal activities against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Similarly, Sah et al. (2014) reported on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis of Heterocyclic Compounds

The compound and its derivatives are also pivotal in the synthesis of heterocyclic compounds, which are essential in developing new pharmacological agents. Ergenç et al. (1990) explored the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlighting the compound's role in creating substances with potential antifungal potency (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990). Postovskii et al. (1977) further demonstrated the compound's utility in synthesizing sym-tetrazine derivatives, showcasing its versatility in creating structurally diverse heterocycles (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore new compounds with this scaffold, aiming to develop new drug molecules with lesser side effects .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S2/c1-2-36-25(35)20-12-14-21(15-13-20)28-22(32)16-37-27-31-30-26(38-27)29-24(34)19-10-8-18(9-11-19)23(33)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,28,32)(H,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJCCYDWXWFPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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